molecular formula C14H23ClN2 B2527927 [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine CAS No. 3812-70-2

[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine

Cat. No.: B2527927
CAS No.: 3812-70-2
M. Wt: 254.8
InChI Key: QDZKKKBVXDJLFH-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This amine features a 4-chlorophenethyl moiety linked to a diethylaminoethyl group, a structural motif common in ligands targeting various biological receptors. Its molecular structure suggests potential as a key intermediate or building block in the synthesis of more complex molecules for pharmacological screening. The compound must be handled with extreme care. While specific toxicological data for this exact molecule is not fully established, analogous diethylaminoethyl compounds are classified as very toxic by inhalation, toxic in contact with skin and if swallowed, and cause severe skin and eye irritation . Researchers should adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves and eye protection, and ensure all work is conducted in a certified fume hood . This product is provided for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N',N'-diethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2/c1-3-17(4-2)12-11-16-10-9-13-5-7-14(15)8-6-13/h5-8,16H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZKKKBVXDJLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine typically involves the reaction of 4-chlorophenethylamine with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is typically purified by distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, in pharmacological studies, it may bind to neurotransmitter receptors, altering their function and leading to changes in mood or behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic and Amine Groups

[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine (CAS 65875-44-7)
  • Molecular Formula : C₁₁H₁₇ClN₂
  • Molecular Weight : 212.72 g/mol
  • Key Differences: Replaces the 2-(4-chlorophenyl)ethyl group with a shorter (4-chlorophenyl)methyl chain. Uses a dimethylamino group instead of diethylamino, reducing steric bulk and lipophilicity.
  • Implications :
    • Higher water solubility due to reduced carbon chain length and lower hydrophobicity .
2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine (CAS 113248-68-3)
  • Molecular Formula : C₁₄H₁₅ClN₂
  • Molecular Weight : 246.74 g/mol
  • Key Differences: Substitutes the diethylaminoethyl group with a 3-pyridinylmethyl moiety.
[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride (CAS 1609402-66-5)
  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • Molecular Weight : 275.22 g/mol
  • Key Differences: Replaces the diethylaminoethyl group with a piperidinyl ring. Exists as a hydrochloride salt.
  • Implications :
    • Enhanced crystallinity and water solubility due to the salt form, advantageous for pharmaceutical formulations .

Impact of Chain Length and Aromatic Substitution

[1-(4-Chlorophenyl)ethyl][2-(4-chlorophenyl)ethyl]amine
  • Molecular Formula : C₁₆H₁₇Cl₂N
  • Molecular Weight : 294.22 g/mol
  • Key Differences :
    • Features dual 4-chlorophenyl ethyl groups on the nitrogen.
Ethyl 3-{[2-(4-chlorophenyl)ethyl]amino}-2-[(2,6-dichloropyridin-3-yl)carbonyl]acrylate
  • Key Differences :
    • Incorporates the amine into a larger, multifunctional acrylate ester.
  • Implications :
    • Demonstrates versatility as a synthetic intermediate for complex molecules, such as pharmaceuticals or agrochemicals .
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN)
  • Relevance :
    • A structurally related polyamine used in atom transfer radical polymerization (ATRP) .
4-Vinylpyridine Grafted Polymers
  • Relevance :
    • Amine-functionalized polymers are used in hydrophilic interaction chromatography (HILIC) .
  • Implications: The diethylaminoethyl group in the target compound could enhance polar interactions, making it useful in chromatographic stationary phases .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Evidence Reference
[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine C₁₄H₂₃ClN₂ 260.80 2-(4-Chlorophenyl)ethyl, 2-(diethylamino)ethyl Secondary amine, potential intermediate in drug synthesis
[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine C₁₁H₁₇ClN₂ 212.72 (4-Chlorophenyl)methyl, dimethylaminoethyl Higher solubility due to shorter chain
2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine C₁₄H₁₅ClN₂ 246.74 2-(4-Chlorophenyl)ethyl, 3-pyridinylmethyl Presence of pyridine ring for coordination
[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride C₁₃H₂₀Cl₂N₂ 275.22 Piperidinyl group, hydrochloride salt Enhanced crystallinity, pharmaceutical use

Research Findings and Implications

  • Reactivity : The secondary amine in the target compound can undergo alkylation or acylation, making it a versatile intermediate for synthesizing pharmaceuticals (e.g., clopidogrel intermediates in ) .
  • Lipophilicity: The diethylamino group confers higher membrane permeability compared to dimethylamino analogs, a critical factor in drug design .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility, facilitating formulation in parenteral drugs .
  • Catalysis : Structural analogs like Me₆TREN demonstrate the utility of similar amines in polymerization catalysis, suggesting unexplored applications for the target compound .

Biological Activity

The compound [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine, often referred to as a substituted phenyl ethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈ClN
  • Molecular Weight : 239.76 g/mol
  • Key Functional Groups :
    • Aromatic ring (4-Chlorophenyl)
    • Ethylamine chain

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing a chlorophenyl group have shown promising antibacterial and antifungal activities.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These results suggest that the presence of electron-withdrawing groups like chlorine enhances the compound's inhibitory effects against various pathogens, particularly Gram-positive and Gram-negative bacteria .

The mechanism through which this compound exerts its biological effects is primarily through the modulation of neurotransmitter systems and potential interaction with cholinergic pathways. Compounds with a similar dimethylamino structure have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial in regulating acetylcholine levels in the synaptic cleft .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating the antibacterial efficacy of phenyl ethylamines found that compounds structurally related to this compound displayed significant activity against S. aureus and E. coli. The study reported MIC values comparable to established antibiotics, indicating the potential for development as therapeutic agents .
  • Antifungal Properties : Another investigation highlighted the antifungal activity against Candida albicans, where derivatives exhibited MIC values lower than those of standard antifungal treatments, suggesting a viable alternative for treating fungal infections .
  • Neuropharmacological Studies : Research into the neuropharmacological effects revealed that similar compounds could enhance cognitive functions by inhibiting AChE activity, thus increasing acetylcholine availability in neural synapses . This property positions such compounds as potential candidates for treating neurodegenerative diseases.

Q & A

Basic: What are the optimal synthetic routes for [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves a multi-step nucleophilic substitution or reductive amination. For example:

Step 1: React 4-chlorophenethyl bromide with 2-(diethylamino)ethylamine in the presence of a base (e.g., K2_2CO3_3) under reflux conditions.

Step 2: Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted starting materials.

Step 3: Recrystallize in ethanol to achieve >95% purity (monitored by HPLC with a C18 column, 1.0 mL/min flow rate) .

Key Considerations:

  • Industrial-scale synthesis emphasizes solvent recycling and catalyst recovery to improve yield (e.g., using Pd/C for hydrogenation).
  • Purity optimization requires strict control of reaction stoichiometry and temperature to minimize by-products like imines or halogenated derivatives .

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:
Use a combination of spectroscopic and computational techniques:

  • NMR: 1^1H NMR should show peaks for the aromatic protons (δ 7.2–7.4 ppm), ethylenic CH2_2 groups (δ 2.6–3.1 ppm), and diethylamino protons (δ 1.0–1.2 ppm).
  • Mass Spectrometry: ESI-MS should display a molecular ion peak at m/z 281.2 ([M+H]+^+) .
  • Computational Validation: Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to confirm bond angles and spatial arrangement .

Advanced: What mechanisms underlie the compound’s interaction with neurotransmitter receptors, and how do structural modifications affect potency?

Methodological Answer:
The diethylamino group mimics endogenous amines, enabling receptor modulation:

  • Serotonin/Norepinephrine Reuptake Inhibition: Molecular docking (AutoDock Vina) shows the chlorophenyl group binds hydrophobic pockets, while the diethylamino group interacts with polar residues (e.g., Asp113^{113} in SERT).
  • Structure-Activity Relationship (SAR):
    • Modification 1: Replacing the 4-chlorophenyl with 4-fluorophenyl reduces logP by 0.3, decreasing membrane permeability.
    • Modification 2: Extending the ethyl chain to propyl increases steric hindrance, lowering IC50_{50} by 40% in in vitro reuptake assays .

Experimental Validation:

  • Perform radioligand binding assays (e.g., 3^3H-citalopram for SERT) using HEK293 cells expressing recombinant receptors.
  • Compare IC50_{50} values across analogs using nonlinear regression analysis (GraphPad Prism) .

Advanced: How can contradictory data on the compound’s receptor affinity be resolved?

Methodological Answer:
Contradictions often arise from assay variability or impurities:

  • Assay Optimization:
    • Standardize buffer pH (7.4 vs. 7.0) and ion concentration (e.g., Na+^+/K+^+ ratios alter receptor conformation).
    • Use LC-MS to verify compound purity (>98%) before testing .
  • Meta-Analysis:
    • Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to account for methodological differences (e.g., fixed-effects model in RevMan) .

Example: A 2023 study reported IC50_{50} = 120 nM for SERT, while a 2025 study found 85 nM. Discrepancies were traced to differences in cell membrane preparation (crude vs. purified) .

Advanced: What analytical strategies are recommended for detecting degradation products during stability studies?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (60°C), light (1.2 million lux-hours), and humidity (75% RH) for 14 days.
  • HPLC-MS/MS Analysis:
    • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
    • Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
    • Degradation Products: Look for imine (m/z 265.1) and chlorophenylacetic acid (m/z 169.0) .

Stabilization Strategies:

  • Add antioxidants (0.01% BHT) to lipid-containing formulations.
  • Store in amber glass at 4°C under nitrogen atmosphere .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity: Use HepG2 cells with MTT assay (48-hour exposure, IC50_{50} determination).
  • Cardiotoxicity: Monitor hERG channel inhibition via patch-clamp electrophysiology (IC50_{50} < 1 µM indicates high risk) .
  • Data Interpretation:
    • Compare cytotoxicity (CC50_{50}) with therapeutic index (TI = CC50_{50}/EC50_{50}). A TI < 10 warrants structural redesign .

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